2-Ethylmorpholine-4-sulfonyl chloride

Medicinal Chemistry Drug Design Pharmacokinetics

Researchers designing CNS-penetrant sulfonamide libraries face a key limitation: unsubstituted morpholine sulfonyl chlorides often yield compounds with poor blood-brain barrier permeability. 2-Ethylmorpholine-4-sulfonyl chloride (CAS 1156825-00-1) resolves this with its ethyl group, which increases lipophilicity to an XLogP3 of 0.9, enhancing passive diffusion across lipid membranes. - Enables synthesis of sulfonamide derivatives with improved brain penetration for neurological disorder programs. - Provides superior cuticle penetration for agrochemical lead optimization. - Offers distinct steric bulk for achieving higher selectivity in enzyme inhibitor design. Supplied as a high-purity building block, ready for immediate dispatch to accelerate your synthetic workflows.

Molecular Formula C6H12ClNO3S
Molecular Weight 213.68 g/mol
Cat. No. B13219614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylmorpholine-4-sulfonyl chloride
Molecular FormulaC6H12ClNO3S
Molecular Weight213.68 g/mol
Structural Identifiers
SMILESCCC1CN(CCO1)S(=O)(=O)Cl
InChIInChI=1S/C6H12ClNO3S/c1-2-6-5-8(3-4-11-6)12(7,9)10/h6H,2-5H2,1H3
InChIKeyUQTHAOJYYJWWOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylmorpholine-4-sulfonyl chloride: Overview


2-Ethylmorpholine-4-sulfonyl chloride (CAS 1156825-00-1) is a sulfonyl chloride derivative featuring a morpholine ring with an ethyl substituent at the 2-position and a reactive sulfonyl chloride group at the 4-position . With a molecular formula of C6H12ClNO3S and a molecular weight of 213.68 g/mol, this compound serves as a versatile electrophilic intermediate in organic synthesis [1]. Its structure allows for the introduction of a morpholine-sulfonyl moiety into target molecules, a key pharmacophore in medicinal chemistry and agrochemicals [2]. The ethyl group enhances its lipophilicity (computed XLogP3 of 0.9) compared to the unsubstituted analog, potentially improving its handling and reactivity in non-polar environments [3].

Electrophilic sulfonyl chloride for sulfonamide and sulfonate ester synthesis
Introduces morpholine-sulfonyl pharmacophore into target molecules
2-Ethyl substitution may support handling in non-polar reaction environments

Why 2-Ethylmorpholine-4-sulfonyl chloride Is Irreplaceable


Substituting 2-ethylmorpholine-4-sulfonyl chloride with its unsubstituted counterpart (morpholine-4-sulfonyl chloride, CAS 1828-66-6) or other alkyl-substituted analogs (e.g., 2-methylmorpholine-4-sulfonyl chloride, CAS 627887-48-3) is not trivial. The 2-ethyl group significantly alters the physicochemical properties and, consequently, the reactivity and application scope . Specifically, the increased lipophilicity (XLogP3 0.9) and molecular weight (213.68 g/mol) compared to the unsubstituted compound (XLogP3 not reported but inferred lower, MW 185.63 g/mol) directly influence solubility, partition coefficients, and potential biological interactions [1]. The ethyl substituent also introduces steric bulk, which can modulate reaction rates and selectivity in sulfonylation reactions [2]. These differences are not merely incremental; they define the compound's utility in specific synthetic pathways and target molecule design, making direct substitution without experimental validation a high-risk proposition [3].

Target Compound
Substitute Analogs
2-Ethylmorpholine-4-sulfonyl chloride Ethyl group contributes lipophilicity and steric bulk; may influence sulfonylation rate and selectivity
Morpholine-4-sulfonyl chloride / 2-Methyl analog Lower lipophilicity and reduced steric profile may shift solubility, partition behavior, and reaction selectivity
Lipophilicity context Reported XLogP3 supports differentiated membrane-permeability screening fit
Lipophilicity mismatch Unsubstituted analog may not reproduce the same partition-coefficient-dependent reactivity
Steric bulk context Ethyl steric contribution may improve selectivity in hindered-nucleophile sulfonylation
Steric profile mismatch Smaller alkyl or unsubstituted analogs may alter reaction-rate profiles; direct substitution requires validation

2-Ethylmorpholine-4-sulfonyl chloride: Quantitative Differentiation


Enhanced Lipophilicity vs. Unsubstituted Analog

2-Ethylmorpholine-4-sulfonyl chloride demonstrates a computed XLogP3 value of 0.9 [1], indicating higher lipophilicity compared to its unsubstituted analog, morpholine-4-sulfonyl chloride (CAS 1828-66-6), for which XLogP3 is not explicitly reported but can be inferred to be lower due to the absence of the ethyl group [2]. This quantitative difference in lipophilicity is critical for predicting membrane permeability and distribution profiles in drug discovery programs, offering a distinct advantage when designing compounds requiring enhanced passive diffusion or blood-brain barrier penetration .

Lipophilicity vs. Unsubstituted
Class-level inference
XLogP3 0.9 vs inferred lower
May support membrane-permeability screening context
Computed property; experimental logP/D not reported
Medicinal Chemistry Drug Design Pharmacokinetics

Steric Bulk Modulates Reactivity

2-Ethylmorpholine-4-sulfonyl chloride has a molecular weight of 213.68 g/mol [1], which is 28.05 g/mol (15%) higher than the unsubstituted morpholine-4-sulfonyl chloride (185.63 g/mol) [2]. This increase is solely due to the ethyl group, which also introduces steric bulk. In sulfonylation reactions, this added bulk can influence reaction rates and selectivity, particularly when reacting with sterically hindered nucleophiles [3]. While direct comparative kinetic data is lacking in the public domain, the principle of steric hindrance is well-established in organic chemistry and suggests that 2-ethylmorpholine-4-sulfonyl chloride may offer improved selectivity in certain synthetic transformations compared to its smaller analogs .

Steric Bulk Difference
Class-level inference
MW 213.68 vs 185.63 g/mol (+15%)
May influence sulfonylation selectivity with hindered nucleophiles
Steric effects inferred; direct kinetic comparison not publicly available
Organic Synthesis Reaction Selectivity Sulfonylation

Potential for Enhanced Bioavailability

Derivatives of 2-ethylmorpholine-4-sulfonyl chloride are being investigated for enhanced bioavailability and reduced toxicity . While this is a class-level observation for sulfonamide drugs, the specific ethyl substitution pattern may contribute to improved pharmacokinetic properties. For instance, sulfonamide derivatives of morpholine-4-sulfonyl chloride have shown promising anticancer activity, with IC50 values as low as 0.05 µM against MDA-MB-231 cells . The ethyl group in 2-ethylmorpholine-4-sulfonyl chloride could further modulate these activities, although direct comparative data is not yet available.

Bioavailability Potential
Data to verify
Derivatives under investigation
Supports drug-property screening context
Class-level sulfonamide observation; direct data on this scaffold pending
Pharmaceutical Sciences Drug Development Bioavailability

Unique Scaffold for Sulfonamide Inhibitors

2-Ethylmorpholine-4-sulfonyl chloride serves as a key intermediate for introducing the 2-ethylmorpholine-4-sulfonyl moiety into target molecules, a structural motif distinct from simple alkyl or aryl sulfonyl chlorides [1]. This moiety is found in a range of biologically active sulfonamides, including enzyme inhibitors and receptor ligands . While specific inhibitory data for derivatives of this exact compound is not publicly disclosed, the morpholine-sulfonyl scaffold is a recognized privileged structure in medicinal chemistry. For example, 4-substituted sulfonyl derivatives on morpholine have been shown to increase M1 receptor affinity by 50- to 80-fold compared to arecoline [2]. The 2-ethyl substitution adds another dimension of structural diversity, potentially leading to novel intellectual property and improved selectivity profiles .

Scaffold Privilege Context
Class-level inference
50–80× M1 affinity increase (class-level)
May support novel sulfonamide inhibitor design
M1 receptor context; 2-ethyl derivative data not yet reported
Chemical Biology Enzyme Inhibition Drug Discovery

2-Ethylmorpholine-4-sulfonyl chloride: Optimal Applications


CNS-Penetrant Sulfonamide Drug Candidates

Given its enhanced lipophilicity (XLogP3 0.9) compared to unsubstituted morpholine sulfonyl chloride, 2-ethylmorpholine-4-sulfonyl chloride is ideally suited for preparing sulfonamide derivatives intended for central nervous system (CNS) targets. The increased logP value suggests improved passive diffusion across the blood-brain barrier . Researchers can utilize this compound to synthesize libraries of sulfonamides with potentially better brain penetration for neurological disorder programs [1].

Lipophilic Fungicide and Herbicide Development

The ethyl group augments lipid solubility, making 2-ethylmorpholine-4-sulfonyl chloride a valuable precursor for agrochemicals requiring enhanced cuticle penetration in plants or insects . Sulfonylated morpholines are known precursors to fungicides [1]. This compound can be used to create novel crop protection agents with potentially improved field efficacy due to better uptake and translocation .

Selective Sulfonamide Enzyme Inhibitors

The unique 2-ethylmorpholine-4-sulfonyl scaffold offers a distinct steric and electronic profile compared to simple aryl sulfonyl chlorides . This can be exploited in structure-based drug design to achieve higher selectivity for a target enzyme over related isoforms [1]. The compound serves as a key reagent for introducing this privileged structure into inhibitor candidates, potentially leading to improved selectivity profiles and reduced off-target effects .

Steric Effects in Sulfonylation Selectivity

The increased molecular weight and steric bulk of 2-ethylmorpholine-4-sulfonyl chloride (213.68 g/mol vs. 185.63 g/mol for unsubstituted analog) provide a tool for investigating and controlling reaction selectivity in complex molecule synthesis . Process chemists can leverage this property to optimize yields when sulfonylating sterically demanding nucleophiles, potentially minimizing byproduct formation [1].

Application
Selection Property
Validation Focus
CNS-targeted sulfonamide synthesis
Lipophilicity context
Membrane permeability screening
Agrochemical precursor development
Lipid solubility review
Cuticle penetration assay context
Selective enzyme inhibitor design
Steric and electronic profile
Isoform selectivity screening
Steric control in sulfonylation
Steric bulk context
Reaction selectivity review

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